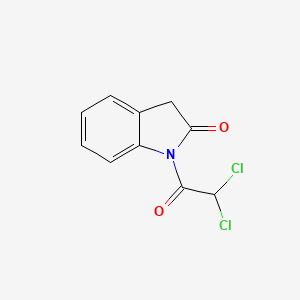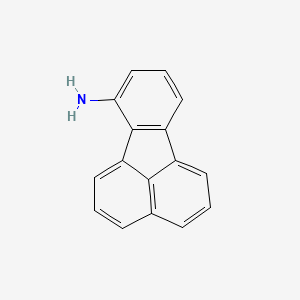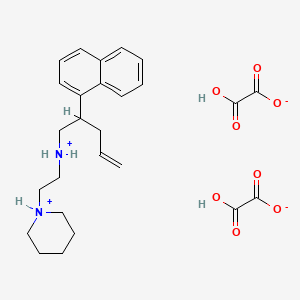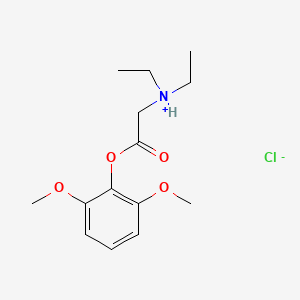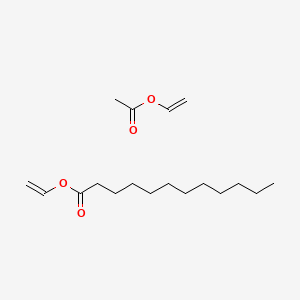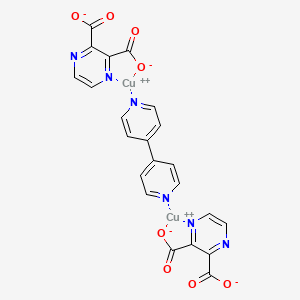
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination compound that features two copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine under controlled conditions. One common method includes dissolving copper(II) nitrate in water, followed by the addition of pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine. The mixture is then heated and stirred to facilitate the formation of the coordination polymer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .
Applications De Recherche Scientifique
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar coordination environment but with monoethanolamine as an additional ligand.
Cu2(pyrazine-2,3-dicarboxylate)2(4,4′-bipyridine):
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is unique due to its specific combination of ligands, which confer distinct structural and functional properties. The presence of both pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands allows for a versatile coordination environment, making it suitable for various applications in catalysis, gas storage, and more .
Propriétés
Formule moléculaire |
C22H12Cu2N6O8 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4 |
Clé InChI |
VHRQHTLIRWUCCF-UHFFFAOYSA-J |
SMILES canonique |
C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



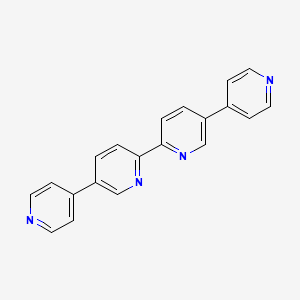


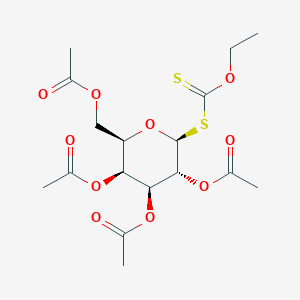
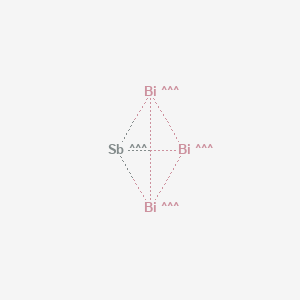
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
